Bis(adenosine)-5'-pentaphosphate

Overview

Description

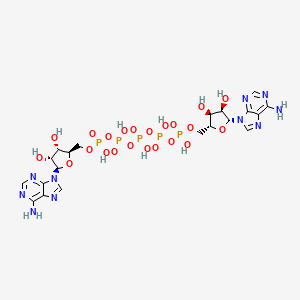

Bis(adenosine)-5'-pentaphosphate (p5A), also referred to as adenosine 5'-pentaphosphate, is a highly phosphorylated nucleotide derivative composed of two adenosine moieties linked by a pentaphosphate chain . It was first identified as a minor contaminant in commercial ATP preparations and later found to accumulate during specific physiological processes, such as yeast sporulation . p5A is synthesized enzymatically by yeast acetyl-CoA synthetase (EC 6.2.1.1) via the condensation of ATP with tetrapolyphosphate (P₄) at a relative velocity 7-fold slower than adenosine 5'-tetraphosphate (p4A) synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(adenosine)-5’-pentaphosphate typically involves the phosphorylation of adenosine monophosphate (AMP) using polyphosphate reagents. The reaction conditions often require the presence of a catalyst or enzyme to facilitate the formation of the pentaphosphate bridge. For instance, adenosine kinase and polyphosphate kinases can be used in a multi-enzyme cascade system to achieve the desired product .

Industrial Production Methods: On an industrial scale, the production of Bis(adenosine)-5’-pentaphosphate may involve the use of recombinant enzymes to enhance yield and efficiency. The process is optimized to ensure high purity and scalability, often employing bioreactors and controlled fermentation conditions.

Chemical Reactions Analysis

Types of Reactions: Bis(adenosine)-5’-pentaphosphate can undergo various chemical reactions, including:

Hydrolysis: Breaking down into adenosine and phosphate units.

Phosphorylation/Dephosphorylation: Adding or removing phosphate groups.

Oxidation/Reduction: Involving changes in the oxidation state of the compound.

Common Reagents and Conditions:

Hydrolysis: Typically performed in acidic or basic conditions.

Phosphorylation: Requires ATP or other phosphate donors in the presence of kinases.

Oxidation/Reduction: May involve oxidizing agents like hydrogen peroxide or reducing agents like dithiothreitol.

Major Products: The major products formed from these reactions include adenosine monophosphate, adenosine diphosphate, and inorganic phosphate .

Scientific Research Applications

Chemical and Biological Applications

1. Chemistry

- Model Compound : Bis(adenosine)-5'-pentaphosphate serves as a model compound for studying nucleotide interactions and enzymatic processes. Its unique structure allows researchers to investigate how nucleotides engage in biochemical reactions and their roles in cellular functions.

2. Biology

- Signal Transduction : The compound is involved in several signal transduction pathways, influencing cellular responses to external stimuli. It can modulate the activity of adenosine receptors, impacting various physiological processes such as vascular tone regulation and neurotransmission .

- Energy Metabolism : this compound participates in cellular energy metabolism by acting as a substrate for kinases and phosphatases, thus influencing ATP synthesis and degradation pathways .

3. Medicine

- Therapeutic Potential : Research indicates that this compound may have therapeutic effects in cardiovascular diseases and metabolic disorders. Its ability to enhance ATP levels suggests potential applications in conditions where energy metabolism is compromised .

- Inhibition of Eosinophil-Derived Neurotoxin : The compound has been identified as an inhibitor of eosinophil-derived neurotoxin, which is involved in inflammatory responses. This property could be leveraged for developing treatments for allergic diseases and other eosinophil-related conditions .

Industrial Applications

- Pharmaceutical Development : this compound is utilized in the production of nucleotide-based pharmaceuticals. Its role as a reagent in biochemical assays makes it valuable for drug development and testing processes .

- Biochemical Assays : The compound is employed in various biochemical assays to study enzyme kinetics and interactions involving nucleotides. Its unique structure allows researchers to explore complex biochemical pathways effectively.

Case Studies

Several studies highlight the applications of this compound:

- Enhancement of Antibiotic Efficacy : A study demonstrated that this compound significantly enhances the lethality of antibiotics against Escherichia coli. The presence of this compound improved bacterial killing rates when combined with antibiotics like gentamicin and ciprofloxacin, suggesting its potential use in treating bacterial infections .

- Role in Vascular Function : Research has shown that this compound is released from platelets and plays a role in modulating vascular tone. Its action on vascular smooth muscle cells implicates it as a potential target for therapies aimed at cardiovascular diseases .

- Neurotransmission Modulation : Studies indicate that this compound can stimulate presynaptic dinucleotide receptors, influencing neurotransmitter release. This property opens avenues for exploring its effects on neurological disorders .

Mechanism of Action

The mechanism of action of Bis(adenosine)-5’-pentaphosphate involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for kinases and phosphatases, influencing various biochemical pathways. The compound can modulate the activity of adenosine receptors, impacting cellular signaling and energy transfer processes .

Comparison with Similar Compounds

Adenosine 5'-Tetraphosphate (p4A)

- Structure: Adenosine linked to a tetraphosphate chain.

- Synthesis : Produced by yeast acetyl-CoA synthetase from ATP and tripolyphosphate (P₃) at a rate 7-fold faster than p5A .

- Function: Inhibits asymmetrical dinucleoside tetraphosphatase (Ki in nanomolar range) and soluble guanylate cyclase .

- Physiological Role: Accumulates during yeast sporulation and may regulate Ap₄A (diadenosine tetraphosphate) levels .

P¹,P⁵-Di(adenosine-5')pentaphosphate (Ap5A)

- Structure: Two adenosine moieties connected via a pentaphosphate bridge (distinct from p5A, which has a linear pentaphosphate chain).

- Synthesis : Synthetic compound used as a multisubstrate inhibitor.

- Function : Potent inhibitor of adenylate kinase (Ki = 1.2 nM) and a structural analog for studying nucleotide-binding enzymes .

Adenosine 5'-Triphosphate (ATP)

- Structure: Adenosine with a triphosphate chain.

- Function : Primary energy currency of the cell.

- Contrast with p5A : ATP is a substrate for p5A synthesis, but p5A lacks ATP’s role in energy transfer. Instead, p5A exhibits partial agonist activity at ATP receptors in sensory neurons, eliciting weaker currents .

Diadenosine Pentaphosphate (Ap₅A)

- Structure : Dinucleotide with a pentaphosphate bridge.

- Function : Less studied than Ap₄A but implicated in stress signaling.

- Metabolism : Hydrolyzed by Nudix hydrolases (e.g., hAps1/2) to p4A and ATP, similar to p5A degradation .

Comparative Data Table

Key Research Findings

Enzymatic Specificity : Yeast acetyl-CoA synthetase produces p5A at pH 6.3, but its rate (0.0075 µmol·mg⁻¹·min⁻¹) is 245-fold slower than acetyl-CoA synthesis .

Sporulation Link : p5A synthesis coincides with ascospore formation in yeast, suggesting a role in developmental signaling .

Pharmacological Potential: Ap5A’s high affinity for adenylate kinase (Ki = 1.2 nM) makes it a tool for studying nucleotide-dependent processes .

Biological Activity

Bis(adenosine)-5'-pentaphosphate (AP5A) is a member of the diadenosine polyphosphate family, which plays significant roles in various biological processes. Its unique structure, characterized by a pentaphosphate bridge, distinguishes it from other nucleotides and allows it to participate in specific biochemical pathways. This article delves into the biological activity of AP5A, highlighting its mechanisms of action, physiological relevance, and potential therapeutic applications.

- Chemical Formula : CHNOP

- Molecular Weight : 916.37 g/mol

- Structure : AP5A consists of two adenosine units linked by a pentaphosphate chain, which is crucial for its biological function.

AP5A acts primarily as a substrate for various enzymes, influencing biochemical pathways related to energy metabolism and signal transduction. It is known to:

- Modulate Adenosine Receptors : AP5A can interact with adenosine receptors, impacting cellular signaling pathways involved in neurotransmission and vascular function .

- Catalyze Phosphate Transfer : It plays a role in the reversible transfer of phosphate groups between ATP and AMP through adenylate kinase activity, thus maintaining cellular energy homeostasis .

Biological Functions

- Vasodilation and Cardiovascular Regulation : AP5A has been identified as an endogenous vasoactive agent that influences blood flow and pressure. It is released from platelets during clotting and acts on vascular smooth muscle cells to induce relaxation .

- Neurotransmitter Release : In the nervous system, AP5A stimulates the release of neurotransmitters such as glutamate and acetylcholine by activating dinucleotide receptors located on presynaptic terminals . This action is crucial for synaptic transmission and plasticity.

- Role in Inflammation : AP5A has been shown to inhibit eosinophil-derived neurotoxin (EDN), which is involved in inflammatory responses and allergic reactions. This inhibition suggests a potential role for AP5A in modulating immune responses .

Case Studies

- Study on Cardiovascular Effects : A study demonstrated that AP5A significantly lowers blood pressure in hypertensive animal models by promoting vasodilation through endothelial-dependent mechanisms .

- Neuropharmacological Research : Investigations into the effects of AP5A on neurotransmitter release revealed that it enhances synaptic transmission in isolated brain tissues, indicating its potential as a neuromodulator .

Comparative Analysis with Other Nucleotides

| Compound | Function | Unique Features |

|---|---|---|

| Adenosine Triphosphate (ATP) | Primary energy carrier | Contains three phosphate groups |

| Adenosine Diphosphate (ADP) | Energy transfer molecule | Involved in cellular respiration |

| This compound (AP5A) | Modulates vascular and neuronal functions | Unique pentaphosphate structure |

Applications in Medicine

AP5A is being explored for its therapeutic potential in various conditions:

- Cardiovascular Diseases : Due to its vasodilatory effects, AP5A could be beneficial in treating hypertension and other cardiovascular disorders.

- Neurological Disorders : Its role in neurotransmitter release suggests potential applications in neurodegenerative diseases where synaptic function is compromised.

Q & A

Basic Question: How is Bis(adenosine)-5'-pentaphosphate (Ap5A) synthesized in yeast, and what enzymatic systems are involved?

Answer:

Ap5A is synthesized via yeast acetyl-CoA synthetase (ACS), which catalyzes the transfer of an adenosyl group from ATP to polyphosphates (P3/P4) under specific conditions. Key parameters include:

- Optimal pH : 6.0–6.5 in MES-KOH buffer; activity drops above pH 8.0 .

- Substrate specificity : ATP, acetyl-AMP, and adenosine-5'-O-[3-thiotriphosphate] are viable adenosyl donors, with relative rates of 100, 80, and 62, respectively .

- Kinetic constants : The Km for ATP is 0.16 mM, while polyphosphate (P3) has a Km of 4.7 mM .

- Stimulants : Acetate doubles synthesis rates, likely by modulating enzyme-substrate interactions .

Basic Question: What analytical methods are used to confirm Ap5A identity and purity in enzymatic assays?

Answer:

- Thin-layer chromatography (TLC) : Silica gel sheets with fluorescent indicators separate Ap5A from ATP and ADP. Rf values and UV shadowing validate migration patterns .

- HPLC : Reverse-phase columns with UV detection (254 nm) quantify Ap5A synthesis kinetics. Retention times are cross-referenced with synthetic standards .

- Radiolabeling : [2,8-<sup>3</sup>H]ATP or [<sup>32</sup>P]polyphosphates track adenosyl/polyphosphate incorporation into Ap5A .

Advanced Question: How can researchers design experiments to study Ap5A's role in yeast sporulation?

Answer:

- Model system : Use Saccharomyces cerevisiae sporulation media with acetate induction. Monitor Ap5A levels via HPLC at 12–24 hr intervals, correlating with ascospore formation .

- Enzyme knockout : Compare Ap5A synthesis in ACS-deficient strains versus wild-type to assess enzyme contribution .

- Competitive inhibition : Introduce acetyl-CoA to suppress ACS activity, testing Ap5A's dependency on acetate availability .

Advanced Question: What experimental contradictions exist in Ap5A synthesis rates across enzyme preparations?

Answer:

Discrepancies arise from:

- Enzyme isoforms : Commercial ACS batches (e.g., Sigma lot 42H8025) show negligible activity due to mutations (e.g., Thr/Ser phosphorylation) or truncations .

- Polyphosphate availability : Intracellular P3/P4 levels vary during yeast growth phases, impacting substrate accessibility .

- pH sensitivity : Suboptimal buffering (e.g., Tris above pH 8.0) reduces adenosyl transfer efficiency .

Advanced Question: How does Ap5A function as an enzyme inhibitor, and what mechanistic insights exist?

Answer:

Ap5A competitively inhibits ATP-dependent enzymes by mimicking the transition state. Examples include:

- Carbamyl phosphate synthetase : Ap5A (Ki = 0.1 µM) binds both ATP sites, blocking catalytic adenylation .

- Adenylate kinase : Ap5A disrupts phosphotransfer by occupying the ATP/ADP-binding pockets .

Methodological note : Use isothermal titration calorimetry (ITC) or stopped-flow kinetics to quantify binding affinities and cooperativity .

Advanced Question: What strategies quantify Ap5A in complex biological matrices without interference from ATP/ADP?

Answer:

- Enzymatic depletion : Pre-treat samples with hexokinase/glucose to hydrolyze ATP/ADP, leaving Ap5A intact .

- Mass spectrometry : LC-MS/MS with multiple reaction monitoring (MRM) targets m/z transitions specific to Ap5A (e.g., 928 → 136) .

- Fluorescent probes : Develop aptamer-based sensors (e.g., SYBR Gold) with selective Ap5A recognition .

Basic Question: What physiological roles does Ap5A play beyond yeast sporulation?

Answer:

- Metabolic signaling : Ap5A regulates purine salvage pathways by modulating adenylate kinase equilibrium .

- Stress response : Elevated Ap5A levels correlate with oxidative stress in E. coli, suggesting a role in energy homeostasis .

- Enzyme regulation : Ap5A inhibits soluble guanylate cyclase, impacting cyclic nucleotide signaling .

Advanced Question: How do divalent cations influence Ap5A synthesis kinetics?

Answer:

Mg<sup>2+</sup> is essential for ACS activity, but substitution with Mn<sup>2+</sup> or Co<sup>2+</sup> reduces yields by 60–80%. Optimal Mg<sup>2+</sup> concentration is 5 mM; higher levels (>10 mM) promote ATP hydrolysis over adenosyl transfer .

Basic Question: What enzymes degrade Ap5A, and how are these pathways regulated?

Answer:

- Asymmetric dinucleoside tetraphosphatases : Hydrolyze Ap5A to ATP + Pi with a Km of 2.5 µM .

- Alkaline phosphatases : Non-specific cleavage at pH 9.0, requiring EDTA to chelate inhibitory Zn<sup>2+</sup> .

- Regulation : Degradation is suppressed during sporulation by polyphosphate accumulation, favoring Ap5A stability .

Advanced Question: How can researchers differentiate between competitive and non-competitive inhibition by Ap5A in enzyme assays?

Answer:

- Lineweaver-Burk plots : Competitive inhibition increases Km without altering Vmax; non-competitive reduces Vmax .

- Isothermal calorimetry (ITC) : Directly measures binding stoichiometry and enthalpy changes .

- Site-directed mutagenesis : Modify ATP-binding residues (e.g., Lys21 in adenylate kinase) to test Ap5A docking .

Properties

CAS No. |

41708-91-2 |

|---|---|

Molecular Formula |

C20H29N10O22P5 |

Molecular Weight |

916.4 g/mol |

IUPAC Name |

bis[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C20H29N10O22P5/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(47-19)1-45-53(35,36)49-55(39,40)51-57(43,44)52-56(41,42)50-54(37,38)46-2-8-12(32)14(34)20(48-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 |

InChI Key |

OIMACDRJUANHTJ-XPWFQUROSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |

Key on ui other cas no. |

41708-91-2 |

Synonyms |

Ap5A diadenosine pentaphosphate P(1),P(5)-bis(5'-adenosyl)pentaphosphate P(1),P(5)-di(adenosine-5'-)pentaphosphate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.